molecular formula C10H9N3 B575520 1-methyl-3H-imidazo[1,5-a]benzimidazole CAS No. 180634-95-1

1-methyl-3H-imidazo[1,5-a]benzimidazole

Cat. No.: B575520
CAS No.: 180634-95-1
M. Wt: 171.203
InChI Key: IQVUSMKKNQZERP-UHFFFAOYSA-N
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Description

1-Methyl-3H-imidazo[1,5-a]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core fused with an imidazole ring. This structure is characterized by a methyl group at the 1-position and a sulfur-containing substituent at the 2-position in some derivatives . Its synthesis typically involves reacting 2-(methylthio)-3H-[1,2,4]triazolo[1,5-a]benzimidazole with chloroacetone in the presence of potassium carbonate and dry acetone, yielding intermediates for further functionalization (e.g., thiazoline and thiazolidinone derivatives) . The compound’s structural rigidity and electron-rich aromatic system make it a promising scaffold for antimicrobial and anti-inflammatory agents .

Properties

CAS No.

180634-95-1

Molecular Formula

C10H9N3

Molecular Weight

171.203

IUPAC Name

1-methyl-3H-imidazo[1,5-a]benzimidazole

InChI

InChI=1S/C10H9N3/c1-7-11-6-10-12-8-4-2-3-5-9(8)13(7)10/h2-5H,6H2,1H3

InChI Key

IQVUSMKKNQZERP-UHFFFAOYSA-N

SMILES

CC1=NCC2=NC3=CC=CC=C3N12

Synonyms

3H-Imidazo[1,5-a]benzimidazole,1-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table highlights key structural and functional differences between 1-methyl-3H-imidazo[1,5-a]benzimidazole and related heterocyclic systems:

Compound Core Structure Substituent Positions Key Functional Groups Biological Relevance
This compound Benzimidazole + imidazole fusion 1-CH₃, 2-SMe (varies) Methylthio, ketone intermediates Antimicrobial, anti-inflammatory
Pyrazolo[1,5-a]pyrimidines Pyrimidine + pyrazole fusion C(2): amines; C(5): benzimidazoles 2-(Difluoromethyl)-1H-benzimidazole PI3Kδ inhibitors (anticancer)
Pyrimido[1,2-a]benzimidazoles Pyrimidine + benzimidazole fusion Variable substituents at pyrimidine Amino, hydroxyl groups Photophysical properties, enzyme inhibition
Triazolo[1,5-a]pyrimidines Pyrimidine + triazole fusion Thiazolo[3,2-a]benzimidazole moieties Sulfur-containing side chains Antimicrobial, antiviral
Imidazo[1,5-a]pyridines Pyridine + imidazole fusion 3-Aryl, 1-alkyl substituents Aromatic rings, halogen substituents Optical materials, drug candidates

Pharmacological Activity

  • Antimicrobial Activity :
    • This compound derivatives exhibit moderate to strong activity against Gram-positive bacteria, comparable to triazolo[1,5-a]pyrimidine derivatives .
    • Pyrazolo[1,5-a]pyrimidines with benzimidazole substituents (e.g., compound 6, IC₅₀ = 18 nM) show superior potency as PI3Kδ inhibitors compared to simpler imidazo-benzimidazoles .
  • Anti-Inflammatory Activity :
    • Triazolo[1,5-a]benzimidazole acetohydrazones demonstrate significant anti-inflammatory effects, outperforming indomethacin in some assays .
    • This compound derivatives are less potent in this context, likely due to reduced hydrogen-bonding capacity .
  • Drug-Likeness :
    • Most benzimidazole derivatives comply with Lipinski’s rule of five, showing favorable logP (2.1–3.8) and molecular weight (<500 Da) . However, pyrazolo[1,5-a]pyrimidines with bulky substituents (e.g., trifluoromethyl groups) may exhibit reduced solubility .

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • In pyrazolo[1,5-a]pyrimidines, C(5)-benzimidazole groups enhance PI3Kδ selectivity, while C(2)-amine subunits (e.g., piperazines) optimize binding affinity .
    • For this compound, the methylthio group at C(2) is critical for antimicrobial activity but reduces metabolic stability .
  • Electron-Withdrawing Groups :
    • Fluorine or chlorine atoms at aromatic positions (e.g., in imidazo[1,5-a]pyridines) improve bioavailability and target engagement .

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